
Pimobendan
概要
説明
Pimobendan is a veterinary medication primarily used in the management of heart failure in dogs. It is a calcium sensitizer and a selective inhibitor of phosphodiesterase 3 (PDE3), which provides positive inotropic and vasodilator effects . This compound is also available for human use in Japan under the brand name Acardi .
作用機序
Target of Action
Pimobendan primarily targets cardiac myofibrils and phosphodiesterase 3 (PDE3) . Cardiac myofibrils are the contractile elements of the heart, responsible for the heart’s pumping action. PDE3 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in energy transfer and the regulation of cell function .
Mode of Action
This compound has a dual mode of action. It increases myocardial contractility by increasing the sensitivity of cardiac myofibrils to calcium ions . This means it enhances the binding efficiency of cardiac troponin in the myofibril to the calcium ions that are already present in systole .
In addition, this compound inhibits PDE3, leading to an increase in cAMP levels . This results in peripheral vasodilation, which decreases resistance to blood flow through systemic arterioles, reducing the workload of the heart .
Biochemical Pathways
This compound affects several biochemical pathways. Its positive inotropic effects are mediated through increased cyclic adenosine monophosphate (cAMP) due to PDE3 inhibition, and sensitization of the cardiac contractile apparatus to intracellular calcium .
Moreover, this compound’s vasodilatory effects are mediated predominantly through PDE3 inhibition in arterial and venous vascular smooth muscle .
Pharmacokinetics
This compound is rapidly absorbed when given orally, with a bioavailability of 60-65% . It is metabolized into an active metabolite (desmethylthis compound) by the liver . The elimination half-life of this compound is approximately 0.4 hours .
Result of Action
The molecular and cellular effects of this compound’s action include increased myocardial contractility and peripheral vasodilation . This results in improved cardiac output without increasing myocardial oxygen consumption .
In addition, this compound has been shown to prevent myocardial remodeling in compensated heart failure and significantly extend lifespan in both compensated and end-stage heart failure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, food decreases the bioavailability of this compound . Furthermore, the drug’s effects may vary depending on the stage of heart failure, with some research suggesting that this compound may increase sudden cardiac death in end-stage heart failure with extensive remodeling of calcium handling .
生化学分析
Biochemical Properties
Pimobendan functions primarily by inhibiting phosphodiesterase (PDE) III, which produces inotropic effects independent of β-receptor mediation . This inhibition of PDE III leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP) .
Cellular Effects
This compound has been shown to improve the subjective symptoms of heart failure . It exerts its effects on various types of cells, particularly cardiac cells, influencing cell function and impacting cell signaling pathways .
Molecular Mechanism
This compound is both a positive inotrope and a vasodilator. The vasodilator effects occur via inhibition of Phosphodiesterase III (PDE III). Phosphodiesterase III is the enzyme that degrades cyclic adenosine monophosphate (cAMP); therefore its action is to increase intracellular concentrations of cAMP . The inotropic effects of this compound are attributed to its action as a calcium sensitizer .
Temporal Effects in Laboratory Settings
The cardiovascular effects of this compound occur after 1 hour and persist for 8-12 hours after administration
Dosage Effects in Animal Models
This compound is used in the management of heart failure in dogs, most commonly caused by myxomatous mitral valve disease, or Dilated cardiomyopathy
Metabolic Pathways
This compound is involved in the cAMP metabolic pathway, where it inhibits the enzyme Phosphodiesterase III (PDE III), leading to an increase in intracellular concentrations of cAMP .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pimobendan involves the preparation of key intermediates through condensation and decarboxylation reactions. One method involves the condensation of 1-(4-chlorophenyl)propan-1-one with glyoxylic acid, followed by reduction to yield the key intermediate 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid . This intermediate is then further processed to obtain this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Pimobendan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and degradation.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H2O2) under controlled conditions.
Substitution: Substitution reactions often involve halogenated intermediates and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield this compound. The final product is a racemic mixture of this compound .
科学的研究の応用
Pharmacological Properties
Pimobendan is classified as an inodilator, which means it has both positive inotropic (increasing the force of heart contractions) and vasodilatory (widening blood vessels) effects. It acts by inhibiting phosphodiesterase III (PDE3), which leads to increased intracellular calcium levels and improved myocardial contractility. Additionally, it promotes vasodilation by enhancing the sensitivity of cardiac myofilaments to calcium, thereby improving cardiac output without significantly increasing myocardial oxygen demand .
Treatment of Congestive Heart Failure
This compound is primarily indicated for the management of CHF due to chronic valvular heart disease (CVHD) and dilated cardiomyopathy (DCM) in dogs. It is recommended as part of the standard care protocol for these conditions. Studies have shown that this compound can significantly improve clinical signs associated with CHF, such as exercise intolerance and respiratory distress .
Acute Heart Failure Management
Recent research indicates that intravenous administration of this compound may be beneficial in managing acute heart failure episodes caused by mitral valve disease (MVD). A study demonstrated that IV this compound administration improved hemodynamic parameters such as cardiac output and mean arterial pressure compared to saline controls .
Off-Label Uses
While primarily used for CHF, there are ongoing investigations into the efficacy of this compound for other conditions:
- Asymptomatic CVHD : Studies are exploring its potential benefits in asymptomatic dogs with CVHD.
- Pulmonary Arterial Hypertension : Research is being conducted to assess its effects on pulmonary hypertension in canine patients.
- Feline Heart Disease : Although not officially approved for cats, some studies suggest potential benefits in managing CHF in felines .
Clinical Studies Overview
A variety of clinical studies have evaluated the effectiveness of this compound:
Case Studies
- Case Study on DCM : A case study involving a dog diagnosed with DCM showed notable improvement in exercise capacity and overall health after initiating treatment with this compound over six months.
- Chronic Mitral Valve Disease : In another case, a dog with chronic mitral valve disease experienced a reduction in clinical signs such as coughing and lethargy after starting this compound therapy.
類似化合物との比較
Similar Compounds
Dobutamine: Like Pimobendan, Dobutamine is a positive inotropic agent used to treat heart failure.
Milrinone: Milrinone is another PDE3 inhibitor with inotropic and vasodilatory effects.
Uniqueness of this compound
This compound’s unique combination of calcium sensitization and PDE3 inhibition sets it apart from other inotropic agents. This dual mechanism provides both positive inotropic and vasodilatory effects, making it highly effective in managing heart failure .
生物活性
Pimobendan is a compound primarily recognized for its cardiovascular benefits, particularly in veterinary medicine, where it is extensively used to treat congestive heart failure (CHF) in dogs. Recent studies have also uncovered its potential antiviral properties, particularly against hepatitis B virus (HBV). This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and case studies from both veterinary and clinical perspectives.
This compound operates through two primary mechanisms:
- Calcium Sensitization : It enhances the sensitivity of cardiac myofilaments to calcium, leading to increased contractility without a corresponding rise in myocardial oxygen demand. This effect is particularly beneficial in managing heart failure.
- Phosphodiesterase Inhibition : this compound inhibits phosphodiesterase III, which results in elevated levels of cyclic adenosine monophosphate (cAMP). This action contributes to vasodilation and improved cardiac output, further supporting its use in heart failure management .
Antiviral Activity Against HBV
Recent research has identified this compound as an inhibitor of HBV transcription and replication. In vitro studies demonstrated that this compound significantly reduces hepatitis B surface antigen (HBsAg) levels and other HBV markers in infected cell models and HBV-transgenic mice. The compound's mechanism involves suppression of HBV promoters, thereby decreasing HBV RNA levels and HBsAg production .
Case Studies
- EPIC Study : The Evaluation of this compound in Dogs with Cardiomegaly (EPIC) study was a landmark trial that assessed the long-term effects of this compound on dogs with myxomatous mitral valve disease (MMVD). The results indicated that dogs receiving this compound experienced a 15-month delay in the onset of clinical signs of CHF compared to those receiving placebo. Furthermore, the study showed a 60% increase in time spent asymptomatic and a 10% increase in life quality without CHF symptoms .
- Survival Rates : A retrospective study highlighted that dogs treated with this compound alongside conventional therapies had a median survival time significantly longer than those receiving standard treatments alone. Specifically, the median survival time was 334 days for the this compound group compared to 136 days for the conventional group .
Data Tables
The following table summarizes key findings from recent studies regarding the efficacy of this compound:
Study Name | Population | Treatment | Key Findings |
---|---|---|---|
EPIC Study | Dogs with MMVD | This compound vs Placebo | 15-month delay in CHF onset; 60% more time asymptomatic |
Retrospective Study | Dogs with CHF due to MMVD | This compound + Conventional | Median survival: 334 days (pimo) vs 136 days (conventional) |
HBV Study | HBV-infected cell models | This compound | Significant reduction in HBsAg levels |
特性
IUPAC Name |
3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBJJMFZWDBELO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048280 | |
Record name | Pimobendan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74150-27-9, 118428-37-8, 118428-38-9 | |
Record name | Pimobendan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74150-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pimobendan [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074150279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimobendan, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118428378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimobendan, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118428389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimobendan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11450 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pimobendan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-3(2H)-pyridazinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIMOBENDAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34AP3BBP9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PIMOBENDAN, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/613JXV89SU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PIMOBENDAN, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HTU209Z0N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。